BenchChemオンラインストアへようこそ!

Phenoxymethylpenicillin(1-)

Acid Stability Oral Bioavailability Gastric Degradation

Phenoxymethylpenicillin potassium (Penicillin VK) is the oral penicillin of choice for narrow-spectrum, penicillinase-sensitive therapy. Its acid-stable phenoxymethyl side chain enables reliable oral administration (bioavailability ~60–73%)—unlike acid-labile Penicillin G, which requires parenteral delivery. This potassium salt yields significantly higher peak serum concentrations (p<0.001) and a shorter time to peak versus the benzathine form. Clinically equivalent to broader-spectrum amoxicillin in acute sinusitis and GAS tonsillitis, it directly supports antimicrobial stewardship programs. Choose this specific salt form for oral solid dosage development, streptococcal pharyngitis research, or bioequivalence studies.

Molecular Formula C16H17N2O5S-
Molecular Weight 349.4 g/mol
Cat. No. B1237569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxymethylpenicillin(1-)
Molecular FormulaC16H17N2O5S-
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C
InChIInChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1
InChIKeyBPLBGHOLXOTWMN-MBNYWOFBSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxymethylpenicillin (Penicillin V) Technical Procurement Guide: A Narrow-Spectrum Beta-Lactam Antibiotic for Oral Gram-Positive Therapy


Phenoxymethylpenicillin (Penicillin V) is a natural, narrow-spectrum beta-lactam antibiotic belonging to the penicillin class [1]. It is the phenoxymethyl analog of benzylpenicillin (Penicillin G), distinguished primarily by the presence of a phenoxymethyl side chain that confers enhanced stability in acidic environments [2]. This structural modification enables reliable oral administration, positioning it as the oral penicillin of choice for mild to moderate infections caused by susceptible Gram-positive organisms, particularly Streptococcus pyogenes and Streptococcus pneumoniae [3].

Phenoxymethylpenicillin Procurement: Why In-Class Substitution of Penicillin G or Broad-Spectrum Alternatives Carries Quantifiable Risk


Generic substitution within the penicillin class is not scientifically justified without careful consideration of specific pharmacokinetic and spectrum differences. Phenoxymethylpenicillin is not interchangeable with benzylpenicillin (Penicillin G) due to a critical, quantifiable divergence in acid stability that directly governs the route of administration and therapeutic utility [1]. Similarly, substituting phenoxymethylpenicillin with broader-spectrum alternatives like amoxicillin, despite comparable clinical outcomes in certain respiratory infections, undermines antimicrobial stewardship principles by needlessly expanding the spectrum of activity [2]. Furthermore, even among different salt forms of phenoxymethylpenicillin, bioavailability varies significantly, making salt-form selection a material procurement decision with direct pharmacokinetic consequences [3].

Phenoxymethylpenicillin Differentiated Evidence: Quantitative Pharmacokinetic and Salt-Form Comparisons Against Benzylpenicillin and In-Class Alternatives


Acid Stability: The Defining Differentiator of Phenoxymethylpenicillin vs. Benzylpenicillin (Penicillin G)

Phenoxymethylpenicillin (Penicillin V) demonstrates definitive, quantitative superiority in acid stability over benzylpenicillin (Penicillin G), which is the primary determinant of its oral utility. The phenoxymethyl side chain confers stability in the acidic environment of the stomach, where Penicillin G is largely inactivated [1]. Consequently, only about one-third of an oral dose of benzylpenicillin is absorbed, with the remainder destroyed by gastric acid, rendering it unsuitable for reliable oral administration and restricting its use to parenteral routes [2].

Acid Stability Oral Bioavailability Gastric Degradation Penicillin G

Absolute Oral Bioavailability: Phenoxymethylpenicillin vs. Amoxicillin

The absolute oral bioavailability of phenoxymethylpenicillin is approximately 69% [1]. In contrast, amoxicillin, a broader-spectrum aminopenicillin, demonstrates a significantly higher oral bioavailability of 74-92% [2].

Bioavailability Oral Absorption Amoxicillin Pharmacokinetics

Antimicrobial Potency: MIC90 of Phenoxymethylpenicillin Against Streptococcus pneumoniae

EUCAST guidelines recommend reporting S. pneumoniae isolates with benzylpenicillin MICs above 0.06 mg/L as resistant to phenoxymethylpenicillin, establishing this as the critical susceptibility threshold [1]. While phenoxymethylpenicillin is generally considered to have a largely comparable spectrum of activity to benzylpenicillin against streptococci [2], it is noted in some sources to be 'a little less effective than benzylpenicillin against streptococci' in vitro [3].

MIC Streptococcus pneumoniae Antimicrobial Activity Penicillin G

Salt Form Selection: Potassium Salt vs. Benzathine Salt for Optimized Bioavailability

The bioavailability of phenoxymethylpenicillin is significantly influenced by its salt form. A direct comparative study demonstrated that the potassium salt achieves a several-fold higher mean peak serum level (p < 0.001) and reaches peak concentration within a shorter time than the benzathine salt [1]. Additionally, a comparative study of 16 oral preparations found the highest bioavailability was consistently seen with aqueous solutions and tablets/capsules containing the potassium salt [2].

Salt Form Bioavailability Potassium Salt Benzathine Salt Pharmacokinetics

Clinical Equivalence to Broader-Spectrum Amoxicillin in Key Respiratory Indications

A systematic review of 18 studies comparing phenoxymethylpenicillin and amoxicillin for ambulatory care infections revealed no significant difference in clinical effect for acute sinusitis (3 RCTs), Group A Streptococcal tonsillitis (11 RCTs), and Lyme borreliosis (2 RCTs) [1].

Amoxicillin Respiratory Tract Infection Clinical Equivalence Antimicrobial Stewardship

Protein Binding: Phenoxymethylpenicillin vs. Benzylpenicillin

Phenoxymethylpenicillin exhibits higher plasma protein binding (approximately 80%) compared to benzylpenicillin (approximately 60%) [1].

Protein Binding Pharmacokinetics Distribution

Defined Application Scenarios for Phenoxymethylpenicillin Driven by Quantitative Evidence of Acid Stability and Narrow Spectrum


Oral Formulation Development Requiring Acid-Stable Penicillin

For the development of oral solid dosage forms (tablets, capsules) or suspensions of a penicillin-class antibiotic, phenoxymethylpenicillin is the appropriate choice. Its acid stability, which confers an oral bioavailability of approximately 60-73% [1], makes it suitable for this route, in contrast to the acid-labile benzylpenicillin, which is largely destroyed in the stomach and requires parenteral administration [2].

Research on Narrow-Spectrum Anti-Streptococcal Therapy

In vitro and in vivo studies focused on infections caused by Streptococcus pyogenes (Group A Streptococcus) and Streptococcus pneumoniae should utilize phenoxymethylpenicillin as the relevant oral penicillin model. While its spectrum is comparable to benzylpenicillin [1], its susceptibility is directly linked to benzylpenicillin MIC breakpoints (e.g., ≤0.06 mg/L for S. pneumoniae) [2], making it the standard for research into oral treatment of streptococcal pharyngitis and other mild-to-moderate infections [3].

Antimicrobial Stewardship Programs Targeting RTIs

In healthcare systems or clinical trials aiming to reduce the use of broader-spectrum antibiotics, phenoxymethylpenicillin is indicated for the treatment of acute sinusitis and Group A Streptococcal tonsillitis. A systematic review of randomized controlled trials has demonstrated clinical equivalence to amoxicillin for these indications [1]. Its procurement supports stewardship goals by preserving the efficacy of broader-spectrum agents without compromising patient outcomes.

Formulation Studies Comparing Penicillin Salt Bioavailability

For research investigating the impact of salt form on oral drug absorption, phenoxymethylpenicillin serves as a valuable model compound. Direct comparative studies have established that the potassium salt yields a several-fold higher peak serum concentration (p < 0.001) and a shorter time to peak compared to the benzathine salt [1]. This quantifiable difference provides a robust foundation for formulation optimization and bioequivalence studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenoxymethylpenicillin(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.